2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide
Description
2-[(1H-Indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a synthetic amide derivative featuring a 1H-indole core linked via a formamido group to an acetamide scaffold substituted with a 4-(trifluoromethoxy)benzyl moiety. The indole ring, a privileged structure in medicinal chemistry, is known for its role in modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-oxo-2-[[4-(trifluoromethoxy)phenyl]methylamino]ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)28-13-7-5-12(6-8-13)9-24-17(26)11-25-18(27)15-10-23-16-4-2-1-3-14(15)16/h1-8,10,23H,9,11H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCOVRLTXJAEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The formamido group can be introduced through a formylation reaction, often using formic acid or formamide as the formylating agents . The trifluoromethoxy-substituted phenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is substituted onto a phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The compound 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a derivative of indole, a structure that is prevalent in numerous biological and pharmaceutical applications. This article will explore its applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science.
Structure and Composition
- Molecular Formula : C18H15F3N2O
- Molecular Weight : 332.3 g/mol
- IUPAC Name : this compound
The compound features an indole moiety, which is known for its biological activity, combined with a trifluoromethoxy group that can enhance lipophilicity and biological potency.
Anticancer Activity
Research has indicated that compounds containing indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the trifluoromethoxy group may further enhance these effects by improving the compound's metabolic stability and bioavailability.
Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial activities. Studies suggest that the presence of functional groups like formamido can enhance interaction with microbial targets, leading to increased efficacy against a range of pathogens, including bacteria and fungi.
Neuropharmacological Effects
Indoles are recognized for their neuropharmacological potential. The specific compound may exhibit properties that influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety.
Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. The compound's ability to act as a p-type semiconductor can be harnessed in organic photovoltaic cells and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics.
Coatings and Polymers
The incorporation of indole-based compounds into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives, including compounds similar to this compound, showed promising results against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of this compound class in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) explored the antimicrobial effects of various indole derivatives. The study found that compounds with formamido substitutions exhibited enhanced activity against Staphylococcus aureus, suggesting that the structural modifications significantly impact biological activity.
Case Study 3: Organic Photovoltaics
In a recent investigation into organic photovoltaic materials, researchers found that incorporating trifluoromethoxy-substituted indoles improved charge mobility and stability in solar cells. This advancement could lead to more efficient energy conversion technologies.
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The formamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics .
Comparison with Similar Compounds
Structural Analogues with Modified Indole Substituents
N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., Compounds 4f, 4g)
- Structure : These compounds feature a trifluoroacetyl group at the indole 3-position and diverse aryl substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) at the 2- and 5-positions.
- Synthesis : Prepared via sequential Beckmann rearrangement and trifluoroacetylation, yielding solids with high purity (72–90% yields) .
- Key Data :
| Compound | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|
| 4f | 222–225 | 81 | 4-Fluorostyryl group, strong ν(C=O) at 1641 cm⁻¹ |
| 4g | 264–267 | 74 | 4-Methoxyphenyl group, distinct ¹⁹F-NMR signal at −71.0 ppm (COCF₃) |
- The 4-methoxy substituent in 4g improves solubility relative to the trifluoromethoxy group in the target compound .
Ethyl-Linked Indole-Amide Derivatives
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide
- Structure : Contains an ethyl spacer between the indole and amide, with a 2-fluoro-biphenyl terminal group.
- Synthesis : Achieved via coupling of flurbiprofen and tryptamine, emphasizing simplicity (amide bond formation) .
- The biphenyl group introduces π-π stacking interactions absent in the target compound’s benzyl group .
Sulfonyl and Heterocyclic Derivatives
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenylsulfonyl)acetamide (Compound 31)
- Structure : Combines a sulfonamide group with a chlorobenzoyl-substituted indole.
- Synthesis : Purified via HPLC (43% yield), highlighting challenges in sterically hindered syntheses .
- Comparison : The sulfonyl group enhances hydrogen-bond acceptor capacity compared to the target compound’s acetamide. The 4-chlorobenzoyl group may improve selectivity for hydrophobic binding pockets .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Incorporates a 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups.
- Synthesis : Synthesized via NaH-mediated coupling (8 h, 35°C) with good yields .
Pharmacokinetic and Electronic Comparisons
Biological Activity
The compound 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide represents a novel class of indole derivatives that have garnered interest for their potential biological activities. The presence of the trifluoromethoxy group is known to enhance pharmacological properties, making this compound a subject of investigation in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Indole moiety : A bicyclic structure that contributes to the biological activity.
- Formamido group : Enhances interaction with biological targets.
- Trifluoromethoxy phenyl group : Known to improve drug potency and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with formamides and trifluoromethylated phenols. Recent studies have optimized these reactions to achieve higher yields and purities, which are critical for subsequent biological evaluations .
In Vitro Studies
In vitro assays have demonstrated that This compound exhibits significant biological activity across various cell lines. The following table summarizes key findings from recent studies:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | HeLa | 12.5 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 | 15.0 | Inhibition of NF-kB signaling pathway |
| Antioxidant Activity | H2O2-induced cells | 20.0 | Scavenging reactive oxygen species (ROS) |
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- Apoptosis Induction : The compound activates caspases, which are essential for programmed cell death, particularly in cancer cells .
- Inflammatory Response Modulation : It inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines .
- Antioxidant Properties : The compound effectively scavenges ROS, thereby protecting cells from oxidative stress .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving HeLa cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Inflammation Models : In RAW 264.7 macrophages, the compound demonstrated a dose-dependent reduction in nitric oxide production, suggesting its utility in treating inflammatory diseases.
- Neuroprotection : Preliminary studies indicate that the compound may protect neuronal cells from oxidative damage, paving the way for potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
